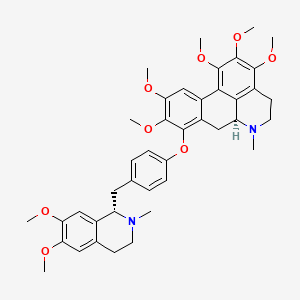

Thalifaberine

Description

Properties

CAS No. |

88313-32-0 |

|---|---|

Molecular Formula |

C41H48N2O8 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

(6aS)-8-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C41H48N2O8/c1-42-16-14-24-19-32(44-3)33(45-4)21-27(24)30(42)18-23-10-12-25(13-11-23)51-38-29-20-31-35-26(15-17-43(31)2)37(47-6)41(50-9)40(49-8)36(35)28(29)22-34(46-5)39(38)48-7/h10-13,19,21-22,30-31H,14-18,20H2,1-9H3/t30-,31-/m0/s1 |

InChI Key |

RRKYSGHTIGWTJQ-CONSDPRKSA-N |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Thalifaberine and Analogues

Methodologies for the Extraction and Isolation of Thalifaberine from Botanical Sources

Thalifaberine is a naturally occurring dimeric aporphine-benzylisoquinoline alkaloid predominantly isolated from plants of the Thalictrum genus, a member of the Ranunculaceae family. researchgate.netsciencescholar.us Botanical sources such as the roots of Thalictrum faberi and Thalictrum cultratum have been identified as rich reservoirs of thalifaberine and its congeners. sciencescholar.usnih.govacs.org

The initial step in obtaining these alkaloids involves the extraction of the plant material. nih.gov This process typically begins with the air-drying and subsequent pulverization of the plant parts, most commonly the roots, to increase the surface area for efficient solvent penetration. nih.gov The powdered material is then subjected to extraction with an organic solvent, frequently methanol (B129727) or ethanol, often at room temperature over an extended period. nih.gov This crude extract contains a complex mixture of various phytochemicals, including the desired alkaloids.

To selectively isolate the alkaloidal fraction, an acid-base extraction protocol is commonly employed. The crude extract is partitioned between an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) and an immiscible organic solvent. The basic nature of the alkaloids facilitates their protonation and subsequent dissolution in the acidic aqueous layer, while many non-alkaloidal compounds remain in the organic phase. The aqueous layer is then made alkaline, causing the alkaloids to deprotonate and precipitate or be extracted into an organic solvent like chloroform. This procedure yields a crude alkaloid mixture, which serves as the starting point for further purification.

Chromatographic Techniques for the Purification of Thalifaberine and Related Congeners

The separation of individual alkaloids from the complex crude mixture necessitates the use of various chromatographic techniques. nih.gov These methods exploit the differential physicochemical properties of the compounds, such as polarity and size, to achieve purification.

A common strategy involves an initial separation using column chromatography over silica (B1680970) gel or alumina. nih.gov A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by adding solvents like methanol, is used to separate the alkaloids into fractions of increasing polarity.

Further purification of these fractions is often achieved through more advanced chromatographic methods:

Preparative Thin-Layer Chromatography (TLC): This technique is useful for small-scale purifications and for monitoring the progress of column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), offers high resolution and is a powerful tool for the final purification of thalifaberine and its analogues. elementlabsolutions.com Ion-pair reversed-phase chromatography can also be employed to enhance the separation of these charged molecules. elementlabsolutions.comknauer.net

Gel Permeation Chromatography (GPC): This size-exclusion technique can be used to separate dimeric alkaloids like thalifaberine from monomeric alkaloids and other smaller molecules. nih.gov

The selection and sequence of these chromatographic steps are crucial for obtaining thalifaberine and its related congeners in a highly pure form, which is a prerequisite for accurate structural elucidation and biological testing. google.com

Advanced Spectroscopic Characterization for Structural Determination

Once a pure compound is isolated, its chemical structure is determined using a suite of advanced spectroscopic techniques. nih.govuodiyala.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like thalifaberine. tjnpr.orgnih.govcsic.es A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton and the placement of protons.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their coupling patterns, which indicates neighboring protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity of atoms. tjnpr.org

COSY identifies proton-proton couplings.

HSQC correlates protons to their directly attached carbon atoms.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework, especially in complex dimeric alkaloids.

Through careful analysis of these NMR data, the complete assignment of all proton and carbon signals for thalifaberine and its analogues can be achieved. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with a very high degree of accuracy. univie.ac.atnih.govbioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula of the compound by distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com For thalifaberine, HRMS is used to confirm the molecular formula derived from NMR data, thereby providing strong evidence for the proposed structure. acs.orgresearchgate.net

Thalifaberine possesses chiral centers, meaning it can exist as different stereoisomers. Determining the absolute configuration of these stereocenters is crucial. Electronic Circular Dichroism (ECD) and optical rotation are chiroptical techniques used for this purpose. rsc.orgull.esresearchgate.netrsc.org

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of the rotation are characteristic of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. ull.esresearchgate.netresearchgate.net

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. uodiyala.edu.iqwikipedia.orgnih.gov This technique requires the formation of a single, high-quality crystal of the compound. When a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed 3D model of the molecule's atomic arrangement. While obtaining suitable crystals for complex natural products can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the structure. uodiyala.edu.iq For some dimeric aporphine (B1220529) alkaloids, single crystal X-ray diffraction analysis has been successfully used to confirm their structures. researchgate.netresearchgate.net

Biosynthetic Pathways and Chemical Synthesis Strategies for Thalifaberine

Proposed Biosynthetic Routes for Thalifaberine-Type Alkaloids within Thalictrum Species

The biosynthesis of Thalifaberine and related alkaloids in Thalictrum species is believed to follow a pathway involving the dimerization of protoberberine and aporphine (B1220529) precursors. These precursors themselves originate from the extensive isoquinoline (B145761) alkaloid pathway. The genus Thalictrum is known for producing a wide array of isoquinoline alkaloids, including simple isoquinolines, benzylisoquinolines, aporphinoids, and protoberberines, which serve as the building blocks for more complex dimeric structures. acs.orgwikipedia.org

The formation of the characteristic ether bond in thalifaberine-type dimers is a key step. It is proposed that this occurs through an oxidative coupling mechanism. Specifically, the ether bond in Thalifaberine is located between the C8 of the aporphine unit and the C12' of the benzylisoquinoline moiety. researchgate.net The initial step is the formation of monomeric benzylisoquinoline alkaloids from amino acid precursors, which then undergo further structural modifications to form aporphine and protoberberine structures. The subsequent coupling of these monomeric units leads to the dimeric structure of Thalifaberine.

Enzymatic Mechanisms Implicated in Thalifaberine Biosynthesis

The precise enzymatic machinery responsible for the biosynthesis of Thalifaberine is not yet fully elucidated. However, based on the proposed biosynthetic pathway, several key enzyme families are implicated. The initial stages of isoquinoline alkaloid biosynthesis involve enzymes such as decarboxylases, hydroxylases, and methyltransferases.

The crucial oxidative coupling step that forms the ether linkage is likely catalyzed by cytochrome P450 monooxygenases or laccase-like enzymes. These enzymes are known to mediate phenolic oxidative coupling reactions in the biosynthesis of many other plant secondary metabolites. The regioselectivity of this coupling is a critical aspect, ensuring the formation of the correct linkage between the aporphine and benzylisoquinoline units.

Further enzymatic modifications, such as hydroxylations and methylations, are likely required to produce the final structure of Thalifaberine. These reactions are typically catalyzed by specific hydroxylases and O-methyltransferases, respectively. The study of these enzymatic mechanisms is an active area of research, with the goal of understanding how Thalictrum species produce such a diverse array of complex alkaloids.

Total Synthesis Approaches for Thalifaberine and Key Intermediates

The total synthesis of Thalifaberine and its key intermediates presents a significant challenge to synthetic chemists due to its complex, sterically hindered structure and the presence of multiple chiral centers. Various strategies have been developed to construct the core aporphine and benzylisoquinoline skeletons, as well as to achieve the crucial ether linkage.

One of the key challenges is the construction of the diaryl ether bond. Strategies to achieve this include Ullmann condensation and palladium-catalyzed coupling reactions. The synthesis of the aporphine and benzylisoquinoline monomers often involves multi-step sequences starting from simpler aromatic precursors. Dearomatization strategies have also been explored as a powerful tool for the construction of complex molecular architectures from planar aromatic scaffolds. nih.gov

Recent advances in synthetic methodology, such as C-H activation and functionalization, offer promising new avenues for more efficient and step-economical syntheses of Thalifaberine and related alkaloids. rsc.org These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.org The development of cascade reactions, where multiple bond-forming events occur in a single operation, has also been a focus in the total synthesis of complex natural products. nih.gov

Semi-Synthetic Modifications and Derivatization Strategies for Analog Development

Semi-synthetic modifications of naturally occurring Thalifaberine and related alkaloids provide a valuable approach for the development of new analogs with potentially improved biological activities. These modifications can involve a range of chemical transformations, such as acylation, alkylation, and glycosylation of the hydroxyl and amino groups present in the molecule.

Pharmacological Investigations and in Vitro Biological Activities of Thalifaberine

Evaluation of Antiproliferative and Cytotoxic Efficacy against Cancer Cell Linesmdpi.comresearchgate.net

Thalifaberine has demonstrated notable cytotoxic effects against a range of cancer cell lines. mdpi.com Its ability to inhibit the proliferation of these cells suggests its potential as an anticancer compound.

Activity against Human Leukemia Cell Lines (e.g., HL-60, P-388, L-1210)mdpi.com

Studies have shown that thalifaberine and its related compounds exhibit significant cytotoxicity against various leukemia cell lines. For instance, the dimeric aporphine-benzylisoquinoline alkaloid (+)-thalifalandine showed considerable cytotoxic activity against P-388 and L-1210 leukemia cells, with IC50 values ranging from 0.7 to 1.8 μg/mL. mdpi.com Another related compound, (+)-thalifarazine, was effective against murine P-388 and L-1210 lymphocytic leukemia cell lines. mdpi.com Furthermore, a series of aporphine (B1220529)–benzylisoquinoline alkaloids demonstrated growth inhibitory activity against HL-60 cells, with IC50 values in the range of 1.01–5.05 μM. mdpi.com

Table 1: Cytotoxic Activity of Thalifaberine and Related Alkaloids against Leukemia Cell Lines

| Compound | Cell Line | IC50/ED50 Value |

|---|---|---|

| (+)-Thalifalandine | P-388 | 0.7–1.8 μg/mL |

| L-1210 | 0.7–1.8 μg/mL | |

| (+)-Thalifarazine | P-388 | - |

| L-1210 | - |

Activity against Human Prostate Cancer Cell Lines (e.g., PC-3, LNCaP)

While direct studies on thalifaberine's activity against prostate cancer cell lines like PC-3 and LNCaP are not extensively detailed in the provided context, the broader class of aporphinoid alkaloids has been investigated for anticancer properties. researchgate.net The PC-3 cell line, derived from a bone metastasis, is androgen-independent and highly metastatic, making it a crucial model for advanced prostate cancer. herabiolabs.comlupinepublishers.com In contrast, the LNCaP cell line is androgen-sensitive. mdpi.comnih.gov The evaluation of thalifaberine against these specific cell lines would be a valuable area for future research to understand its potential in treating different stages of prostate cancer.

Activity against Human Colon Carcinoma and Hepatocellular Carcinoma Cell Lines (e.g., HCT116, Caco-2, HepG-2)mdpi.com

Thalifaberine's parent compound type, aporphine–benzylisoquinoline dimeric alkaloids, have shown cytotoxicity. mdpi.com For instance, (+)-thalifarazine displayed a range of cytotoxicities against the HCT-8 colon tumor cell line. mdpi.com The HCT116 cell line is a well-established model for human colorectal carcinoma and is known for its high metastatic potential. biocompare.com The Caco-2 cell line is also widely used in colon cancer research. mdpi.comnih.gov In the context of hepatocellular carcinoma, the HepG-2 cell line is a common model for in vitro studies. journalcra.commdpi.comnih.govwaocp.org Further investigation into the specific effects of thalifaberine on these cell lines is warranted to ascertain its efficacy against these common cancers.

Activity against Other Solid Tumor Cell Lines (e.g., Breast Cancer, Lung Carcinoma, Glioblastoma)mdpi.comnih.gov

The antiproliferative activity of thalifaberine and related compounds extends to other solid tumors. (+)-Thalifarazine has shown cytotoxicity against the A-549 lung carcinoma cell line. mdpi.com Additionally, a related non-myelotoxic agent, Thaliblastine, demonstrated concentration and time-dependent antiproliferative activity against two human glioma cell lines, T406 and GW27, with ID50 values of 5.1 μg/ml (7.0 μM) and 8.2 μg/ml (11.2 μM), respectively. nih.gov Glioblastoma is a particularly aggressive brain tumor, and the activity of thalifaberine-related compounds in this area is a promising avenue for research. nih.govfrontiersin.orgmdpi.com

Table 2: Antiproliferative Activity of Thaliblastine against Human Glioma Cell Lines

| Cell Line | ID50 (μg/ml) | ID50 (μM) |

|---|---|---|

| T406 | 5.1 | 7.0 |

Assessment of Antimalarial Activity against Plasmodium falciparum Strainsmdpi.com

In addition to its anticancer properties, thalifaberine has been evaluated for its potential to combat malaria, a disease caused by the parasite Plasmodium falciparum. mdpi.com The emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. scielo.brnih.gov

Efficacy against Chloroquine-Sensitive Strains

Research has demonstrated that (+)-thalifaberine possesses antimalarial activity against the chloroquine-sensitive D-6 strain of Plasmodium falciparum. mdpi.com In one study, (+)-thalifaberine, along with (+)-thalifaberidine and (+)-thalifasine, were tested for their effects on this strain. Among them, (+)-thalifasine showed the most potent activity, with an ED50 of 238 ng/mL against the D-6 strain. mdpi.com This indicates that aporphine-benzylisoquinoline dimers are a class of compounds with potential for development as antimalarial drugs, particularly against strains that are still responsive to chloroquine. mdpi.commdpi.com

Table 3: Antimalarial Activity of Aporphine-Benzylisoquinoline Dimers against Chloroquine-Sensitive P. falciparum (D-6 Strain)

| Compound | ED50 (ng/mL) |

|---|---|

| (+)-Thalifasine | 238 |

| (+)-Thalifaberine | - |

Efficacy against Chloroquine-Resistant Strains

The emergence and spread of chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for novel antimalarial compounds. frontiersin.org Research into naturally occurring alkaloids has identified several promising candidates, including those from the aporphine-benzylisoquinoline class to which thalifaberine belongs. mdpi.com

In vitro studies have demonstrated the potential of thalifaberine and related compounds to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant P. falciparum clones. One study specifically evaluated the antimalarial activity of (+)-thalifaberine, along with its analogues (+)-thalifaberidine and (+)-thalifasine, against the chloroquine-sensitive Sierra Leone (D-6) and the chloroquine-resistant Indochina (W-2) clones of P. falciparum. While all three compounds exhibited activity, the dimeric aporphine (+)-thalifasine was noted as the most potent, with an effective dose (ED₅₀) of 238 ng/mL against the D-6 clone and 49.3 ng/mL against the W-2 resistant clone. mdpi.com

Further investigations into thalifaberine-type alkaloids have explored derivatives such as thalifaboramine, which also showed antimalarial activity against the D-6 and W-2 clones of the parasite. mdpi.com While extracts from plants of the Thalictrum genus, a source of these alkaloids, have shown significant activity against chloroquine-resistant strains, specific efficacy data for thalifaberine itself is an area of ongoing research. mdpi.comsciencescholar.us

Table 1: In Vitro Antimalarial Activity of Thalifaberine-Type Alkaloids

| Compound | P. falciparum Clone (Sensitivity) | Activity / Efficacy |

|---|---|---|

| (+)-Thalifaberine | D-6 (Chloroquine-Sensitive) | Antimalarial activity observed mdpi.com |

| W-2 (Chloroquine-Resistant) | Antimalarial activity observed mdpi.com | |

| (+)-Thalifasine | D-6 (Chloroquine-Sensitive) | ED₅₀ = 238 ng/mL mdpi.com |

| W-2 (Chloroquine-Resistant) | ED₅₀ = 49.3 ng/mL mdpi.com | |

| (+)-Thalifaberidine | D-6 (Chloroquine-Sensitive) | Antimalarial activity observed mdpi.com |

| W-2 (Chloroquine-Resistant) | Antimalarial activity observed mdpi.com | |

| Thalifaboramine Derivatives | D-6 (Chloroquine-Sensitive) | Antimalarial activity evaluated mdpi.com |

Other Documented Biological Activities of Thalifaberine-Type Alkaloids (e.g., Antimicrobial, Antiplatelet aggregation, Immunosuppressive)

Dimeric aporphine alkaloids, including the thalifaberine-type, are recognized for a wide spectrum of biological activities beyond their antimalarial potential. mdpi.comresearchgate.net These properties have been documented in numerous in vitro studies, highlighting their potential as scaffolds for therapeutic agent development. mdpi.comresearchgate.net

Antimicrobial Activity

Thalifaberine-type alkaloids and related compounds have demonstrated notable antimicrobial properties. For instance, research into alkaloids isolated from the roots of Thalictrum species has identified compounds with significant antibacterial effects. sciencescholar.us One study documented the activity of thalrugosaminine (B1581506) and hydroxythalidasine against several mastitis-causing bacterial strains, including Staphylococcus equorum, Staphylococcus xylosus, Enterococcus faecalis, Staphylococcus lentus, and Pantoea agglomerans. These compounds showed minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/ml, with Staphylococcus strains being particularly sensitive. sciencescholar.us Other aporphine alkaloids have exhibited activity against Staphylococcus aureus, with MIC values as low as 25 μg/mL. researchgate.net The antimicrobial effects are a recognized characteristic of this class of dimeric alkaloids. mdpi.com

Table 2: Antimicrobial Activity of Selected Thalifaberine-Type and Related Alkaloids

| Alkaloid/Compound | Microbial Strain(s) | Observed Activity (MIC) |

|---|---|---|

| Thalrugosaminine | Mastitis bacterial strains | 64-128 µg/ml sciencescholar.us |

| Hydroxythalidasine | Mastitis bacterial strains | 64-128 µg/ml sciencescholar.us |

Antiplatelet Aggregation

The inhibition of platelet aggregation is another significant biological activity associated with aporphine and related isoquinoline (B145761) alkaloids. mdpi.comresearchgate.net Compounds from the Thalictrum genus are known to possess antiplatelet aggregation properties. acs.org In vitro studies have evaluated numerous alkaloids for their ability to inhibit platelet aggregation induced by various agents such as adenosine (B11128) 5'-diphosphate (ADP), arachidonic acid, and collagen. researchgate.netnih.gov For example, papaverine (B1678415) and bulbocapnine (B190701) have been identified as potent inhibitors of arachidonic acid-induced aggregation in human whole blood, with IC₅₀ values of 26.9 µM and 30.7 µM, respectively. nih.gov The mechanism for some aporphine alkaloids appears to be linked to the inhibition of thromboxane (B8750289) A2 formation. nih.gov This activity underscores the potential cardiovascular applications of this chemical class.

Table 3: Antiplatelet Aggregation Activity of Selected Isoquinoline Alkaloids

| Alkaloid | Inducing Agent | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Papaverine | Arachidonic Acid | 26.9 µM nih.gov |

Immunosuppressive Effects

Several thalifaberine-type and associated aporphine alkaloids exhibit potent immunosuppressive effects. mdpi.comresearchgate.net Aporphine alkaloids isolated from Thalictrum wangii were found to significantly inhibit mitogen-induced T lymphocyte proliferation in a dose-dependent manner. sciencescholar.us Notably, the activity of some of these compounds was reported to be superior to the reference control, dexamethasone, at concentrations between 25-50 µM. sciencescholar.us Other studies on related bis-benzylisoquinoline alkaloids, such as tetrandrine (B1684364), have demonstrated a wide array of immunosuppressive actions, including the inhibition of cytokine production (e.g., IL-1, TNF-α) and the suppression of lymphocyte responses. uodiyala.edu.iq These findings highlight the potential of thalifaberine-type alkaloids as immunomodulatory agents. researchgate.net

Table 4: Immunosuppressive Activity of Aporphine Alkaloids from Thalictrum wangii

| Compound | Assay | Observation |

|---|---|---|

| Aporphine Alkaloids (unspecified) | Mitogen-induced splenocyte proliferation | Significant inhibition of T lymphocyte proliferation sciencescholar.us |

Mechanistic Studies of Thalifaberine S Biological Actions at the Cellular and Molecular Level

Induction of Apoptosis Pathways in Malignant Cells

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction in cancer cells is a key mechanism of many anticancer agents. While direct and detailed studies on Thalifaberine's apoptotic mechanisms are limited, the broader class of aporphine (B1220529) benzylisoquinoline alkaloids is known to exert cytotoxic effects through the induction of apoptosis. nih.govnih.govnih.gov The potential pathways involved in Thalifaberine-induced apoptosis are discussed below, based on the general mechanisms attributed to this class of compounds.

Characterization of Caspase Activation and PARP Cleavage

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated in a cascade-like fashion during apoptosis. Initiator caspases (like caspase-8 and caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate effector caspases (like caspase-3 and caspase-7). These effector caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

One of the key substrates of effector caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. This cleavage inactivates PARP, preventing it from repairing DNA damage and facilitating the apoptotic process. While specific studies detailing Thalifaberine's effect on caspase activation and PARP cleavage are not available, it is plausible that its pro-apoptotic activity, in line with other aporphine alkaloids, involves the activation of the caspase cascade and subsequent PARP cleavage. nih.gov

Analysis of Mitochondrial Membrane Potential Dynamics

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). The disruption of ΔΨm can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspase-9, thereby triggering the caspase cascade. The effect of Thalifaberine on the mitochondrial membrane potential in malignant cells has not been specifically documented. However, many natural compounds, including other alkaloids, have been shown to induce apoptosis through the mitochondrial pathway by causing a dissipation of the mitochondrial membrane potential.

Evaluation of Nuclear Morphological Changes and Chromatin Condensation

Characteristic nuclear changes are a defining feature of apoptosis. These changes include chromatin condensation (pyknosis), where the chromatin aggregates into dense masses against the nuclear envelope, and nuclear fragmentation (karyorrhexis), where the nucleus breaks into smaller bodies. These morphological alterations are a result of the enzymatic activity of caspases and other apoptotic nucleases that cleave nuclear proteins and DNA. Although specific microscopic studies evaluating the effects of Thalifaberine on the nuclear morphology of malignant cells have not been reported, the induction of such changes would be a strong indicator of its apoptotic-inducing capabilities, consistent with the activity of other cytotoxic alkaloids.

Cell Cycle Regulation and Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled cell division. Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis.

Identification of Specific Cell Cycle Phase Perturbations (e.g., G0/G1, S phase)

While direct studies on Thalifaberine are lacking, research on the closely related aporphine benzylisoquinoline alkaloid, thalicarpine (B1683125) (also known as thaliblastine), provides significant insights into the potential effects of this class of compounds on cell cycle progression. A study on human ovarian tumor cell lines demonstrated that thalicarpine induced a biphasic cell cycle arrest. nih.gov Initially, within the first 5 hours of exposure, a block in the G2/M phase was observed. nih.gov Following this initial block, a prominent arrest in the G1 phase of the cell cycle became evident. nih.gov This suggests a complex mechanism of action that interferes with multiple checkpoints in the cell cycle.

Table 1: Effect of Thalicarpine on Cell Cycle Progression in Ovarian Tumor Cells

| Time of Exposure | Observed Effect |

|---|---|

| First 5 hours | G2/M block |

| Following 5 hours | Prominent G1 arrest |

Data from a study on the related compound thalicarpine. nih.gov

Modulation of Cyclins and Cyclin-Dependent Kinases

The progression through the different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by their binding to specific cyclins. The activity of cyclin-CDK complexes is crucial for the transitions between cell cycle phases. For instance, the G1 to S phase transition is regulated by cyclin D/CDK4/6 and cyclin E/CDK2 complexes, while the G2 to M phase transition is controlled by the cyclin B/CDK1 complex.

Given the observed effects of the related alkaloid thalicarpine on cell cycle arrest in both the G1 and G2/M phases, it is highly probable that Thalifaberine modulates the activity of key cyclins and CDKs. A G1 arrest could be mediated by the inhibition of cyclin D or cyclin E-associated CDKs, while a G2/M block would likely involve the inhibition of the cyclin B/CDK1 complex. However, without specific experimental data for Thalifaberine, the precise cyclins and CDKs that are targeted remain to be elucidated.

Investigation of Molecular Targets and Signaling Cascades

Detailed investigations into the specific molecular targets and signaling cascades directly modulated by Thalifaberine are not available in the current body of scientific literature. The following subsections outline the areas where research would be necessary to build a comprehensive understanding of its mechanistic profile.

There is currently no specific data available from receptor binding assays or ligand-target interaction studies for Thalifaberine. As an aporphine alkaloid, it belongs to a class of compounds known to interact with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govhilarispublisher.com However, without direct experimental evidence, the specific receptor affinity and binding profile of Thalifaberine remain unknown.

Specific enzyme inhibition or activation profiles for Thalifaberine have not been reported. While related bisbenzylisoquinoline alkaloids have been shown to inhibit enzymes such as nitric oxide synthase, there are no such findings specifically for Thalifaberine. nih.gov Determining its effect on various enzymes would be crucial to understanding its biological activity.

There are no published studies on the global gene expression or proteomic changes induced by Thalifaberine. Techniques such as RNA sequencing and proteomic analysis would be required to identify which genes and proteins are differentially expressed upon cellular exposure to this compound, thereby revealing the cellular pathways it affects.

The role of Thalifaberine in specific metabolic pathways, including any potential perturbation of the glycolytic pathway, has not been investigated. Research in this area would be necessary to determine if Thalifaberine affects cellular metabolism as part of its mechanism of action.

Structure Activity Relationship Sar Studies of Thalifaberine and Its Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the bisbenzylisoquinoline class of alkaloids, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

Research on BBIQs as calcium channel blockers has identified a model with several critical characteristics. This model includes two aromatic ring systems positioned at a specific distance from each other and a basic side chain. lew.ro For P-glycoprotein (P-gp) inhibition, a significant activity for many BBIQs, the core macrocyclic structure is indispensable. Studies comparing several BBIQs revealed that the 18-membered ring formed by two isoquinoline (B145761) units connected by two oxygen bridges is essential for maintaining P-gp inhibitory activity. nih.gov Compounds lacking this complete macrocycle, such as the single isoquinoline unit armepavine, show little to no effect on P-gp function. nih.gov

Key Pharmacophoric Features for Bisbenzylisoquinoline Alkaloids

| Feature | Importance | Potential Biological Activity |

|---|---|---|

| Two Aromatic Rings | Essential for binding | Calcium Channel Blockade |

| Basic Side Chain | Crucial for interaction | Calcium Channel Blockade |

| 18-Membered Macrocycle | Indispensable for activity | P-glycoprotein Inhibition |

| Di-Ether Linkage | Maintains the macrocyclic structure | P-glycoprotein Inhibition |

Impact of Substituent Modifications on Potency and Selectivity

The modification of substituents on the core structure of bisbenzylisoquinoline alkaloids can significantly impact their potency and selectivity for various biological targets. The type, position, and size of these substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with receptors or enzymes.

For instance, studies on derivatives of the BBIQ alkaloid tetrandrine (B1684364) have shown that modifications at the 7-O position can have a profound effect on hypotensive activity. While the demethylated derivative fangchinoline (B191232) showed no effect on blood pressure, the introduction of 7-O-Ethyl and 7-O-Isopropyl groups resulted in a gradual and sustained hypotensive effect. lew.ro However, further increasing the length of the alkyl chain to n-Propyl, n-Butyl, and n-Pentyl groups led to a reduction in both the degree and duration of this activity. lew.ro This suggests that there is an optimal size for substituents at this position to achieve the desired biological response.

These findings indicate that even minor modifications to the peripheral functional groups of the BBIQ scaffold can lead to significant changes in pharmacological activity, highlighting the potential for fine-tuning the potency and selectivity of compounds like thalifaberine through targeted chemical synthesis.

Impact of 7-O-Substitution on Hypotensive Activity of a Tetrandrine Analogue

| Substituent at 7-O Position | Effect on Hypotensive Activity |

|---|---|

| -H (Fangchinoline) | No effect |

| -CH2CH3 (Ethyl) | Gradual and sustained hypotensive effect |

| -CH(CH3)2 (Isopropyl) | Gradual and sustained hypotensive effect |

| -CH2CH2CH3 (n-Propyl) | Reduced degree and duration of activity |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like bisbenzylisoquinoline alkaloids. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, and different stereoisomers of the same compound can exhibit vastly different potencies, selectivities, or even types of biological activity. nih.govrsc.org

This is clearly demonstrated in comparative studies of tetrandrine and its diastereomer, isotetrandrine (B1672621). Tetrandrine possesses a (1-S, 1'-S) configuration, while isotetrandrine has a (1-R, 1'-S) configuration. This single change in the stereochemistry at one of the chiral centers leads to different biological effects. For example, tetrandrine exerts a selective inhibitory action on calcium influx from the extracellular medium. lew.ro In contrast, isotetrandrine has a non-specific effect on both extracellular influx and intracellular calcium levels, suggesting the existence of a stereospecific receptor site. lew.ro

Similarly, the stereo-configuration of BBIQs has been shown to determine their P-glycoprotein inhibitory activities. nih.gov The difference in the spatial arrangement of the benzyl (B1604629) groups and the isoquinoline rings between stereoisomers affects their binding to the P-gp transporter, leading to variations in their inhibitory potency. nih.gov These findings underscore the critical importance of controlling stereochemistry during the design and synthesis of any thalifaberine analogues to achieve the desired pharmacological profile.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By correlating physicochemical properties or theoretical molecular descriptors with activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.govnih.gov

While specific QSAR studies for thalifaberine were not identified in the surveyed literature, the principles of QSAR could be highly valuable for guiding the optimization of this natural product. A typical QSAR study on thalifaberine analogues would involve several steps:

Data Set Preparation: A series of thalifaberine derivatives would be synthesized, and their biological activity (e.g., cytotoxicity, enzyme inhibition) would be measured quantitatively.

Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external sets of compounds to ensure its reliability. researchgate.net

A validated QSAR model could provide valuable insights into which structural features are most important for the desired activity and could be used to prioritize the synthesis of new analogues with potentially enhanced potency.

Design and Synthesis of Novel Thalifaberine Analogues Based on SAR Insights

The insights gained from SAR and pharmacophore modeling can be directly applied to the rational design and synthesis of novel thalifaberine analogues with improved biological properties. rsc.org The goal of such a program would be to create new molecules with enhanced potency, greater selectivity, or improved pharmacokinetic profiles.

Based on the general SAR principles for BBIQs, a drug design strategy for thalifaberine analogues could focus on several key areas:

Modification of Aromatic Substituents: Systematically altering the number, type, and position of substituents (e.g., methoxy, hydroxy groups) on the benzyl and isoquinoline rings to optimize interactions with the target.

Stereochemical Control: Synthesizing specific stereoisomers to determine the optimal configuration for the desired activity, given the known importance of stereochemistry in this class of compounds. nih.gov

Alteration of the Macrocycle: While the core macrocycle appears important for some activities, subtle changes, such as altering the ether linkages to thioethers or amines, could be explored to modulate activity and physicochemical properties.

The synthesis of such analogues would likely involve multi-step synthetic routes, potentially starting from simpler benzylisoquinoline precursors and employing key reactions like Ullmann or Suzuki coupling to form the diaryl ether or biaryl bonds that define the macrocyclic structure. Each new analogue would then be biologically evaluated, and the results would be used to refine the SAR models, creating an iterative cycle of design, synthesis, and testing to develop lead compounds. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies in Thalifaberine Research

Development of Robust Chromatographic Methods for Thalifaberine Quantification in Biological Matrices

The accurate quantification of thalifaberine in complex biological matrices such as plasma, serum, or urine is a prerequisite for pharmacokinetic studies. ijpsjournal.comeuropa.euau.dk High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the cornerstone techniques for this purpose. nih.govnih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Initial method development often employs HPLC with ultraviolet (UV) detection due to its accessibility and robustness. For alkaloids like thalifaberine, which possess chromophoric aromatic rings, UV detection provides adequate sensitivity for quantification in simpler matrices or plant extracts. mdpi.comzobodat.at A typical method involves reversed-phase chromatography on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to ensure sharp peak shapes and good resolution. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of thalifaberine in complex biological fluids like plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. nih.govpensoft.net This technique can measure concentrations down to the nanogram or even picogram per milliliter level. The method involves optimizing the mass spectrometer to detect specific mass-to-charge (m/z) transitions for thalifaberine and a suitable internal standard (IS). frontiersin.orgscirp.org The use of Multiple Reaction Monitoring (MRM) mode allows the instrument to filter out interferences from the biological matrix, ensuring highly reliable and reproducible results. nih.govfrontiersin.org Sample preparation is a critical step, often involving protein precipitation or liquid-liquid extraction to remove proteins and phospholipids (B1166683) that can interfere with the analysis. nih.govpensoft.net

Validation of these bioanalytical methods is performed according to stringent regulatory guidelines, ensuring the reliability of the data. ijpsjournal.comeuropa.euau.dkresearchgate.net Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. ijpsjournal.comau.dk

Table 1: Example Chromatographic Conditions for Alkaloid Quantification in Plasma

| Parameter | Example Method for Bisbenzylisoquinoline Alkaloids |

|---|---|

| Chromatography System | UHPLC coupled to a triple quadrupole mass spectrometer |

| Analytical Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient elution with A: 0.2% Acetic acid in water and B: Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction nih.gov |

| Lower Limit of Quantification (LLOQ) | Typically in the range of 0.5 - 5 ng/mL nih.govfrontiersin.org |

Mass Spectrometry-Based Approaches for Metabolite Identification and Profiling

Understanding the metabolic fate of thalifaberine is crucial for evaluating its safety and efficacy. Metabolite profiling and identification (MetID) studies aim to detect, quantify, and structurally elucidate the biotransformation products of a drug. wuxiapptec.comcreative-biolabs.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the primary tool for these investigations. creative-biolabs.com

The process involves incubating thalifaberine with liver microsomes or hepatocytes, or analyzing samples from in vivo studies. The resulting complex mixtures are analyzed by LC-HRMS. The instrument's high mass accuracy allows for the determination of the elemental composition of potential metabolites. Subsequent fragmentation of these ions using tandem mass spectrometry (MS/MS) provides structural information. sci-hub.se

For bisbenzylisoquinoline alkaloids like thalifaberine, fragmentation patterns are predictable. Common MS/MS cleavages include the breaking of the ether linkages and the benzylic C-C bonds, which helps in localizing metabolic modifications such as hydroxylation, demethylation, or glucuronidation. sci-hub.senih.gov For instance, a characteristic fragmentation involves the cleavage of the bond between the isoquinoline (B145761) and benzyl (B1604629) moieties. sci-hub.se Comparing the fragmentation spectra of the parent drug with its metabolites allows for the precise identification of the biotransformation site. These studies are essential for identifying potentially active or reactive metabolites and for supporting safety assessments (Metabolites in Safety Testing, MIST). wuxiapptec.com

Table 2: Common Mass Spectrometric Fragmentations of Bisbenzylisoquinoline Alkaloids

| Fragmentation Type | Description | Significance in Structure Elucidation |

|---|---|---|

| Benzylic Cleavage | Cleavage of the C-C single bond connecting the isoquinoline and benzyl units. sci-hub.se | Produces fragment ions corresponding to the individual monomeric units, helping to identify which part of the dimer has been metabolized. |

| Retro-Diels-Alder | A characteristic fragmentation of the tetrahydroisoquinoline rings. sci-hub.se | Provides confirmatory structural information about the core isoquinoline rings. |

| Loss of Small Molecules | Neutral losses of groups like CH₃ (demethylation), H₂O (hydroxylation), or CH₃OH from the precursor ion. nih.gov | Indicates the type of metabolic modification. HRMS can distinguish between isobaric modifications. |

| Ether Bond Cleavage | Cleavage of the diaryl ether bonds that link the two monomeric units. | Generates fragments that confirm the dimeric structure and the location of the ether linkages. |

Spectroscopic Techniques for In Situ Monitoring of Thalifaberine-Target Interactions

Investigating the direct binding of thalifaberine to its molecular targets provides critical insights into its mechanism of action. Label-free, real-time techniques are particularly valuable for this purpose.

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for monitoring molecular interactions in real time. bioascent.comcytivalifesciences.comnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing thalifaberine is then flowed over the surface. criver.com Binding of thalifaberine to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response signal over time in a sensorgram. cytivalifesciences.comcriver.com This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which quantifies the binding affinity. criver.com SPR is invaluable for hit confirmation, lead optimization, and mechanistic studies. bioascent.comnih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is a method used to verify drug engagement with its target protein within a cellular environment. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. nih.gov In this assay, cells are treated with thalifaberine, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift to a higher denaturation temperature in the presence of thalifaberine indicates direct binding to the target protein. nih.govscienceopen.com

Other techniques such as Isothermal Titration Calorimetry (ITC), which measures the heat changes associated with binding, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify the specific atoms involved in the interaction, are also employed to provide a comprehensive understanding of the binding event.

Table 3: Overview of Spectroscopic Techniques for Target Interaction Analysis

| Technique | Principle | Key Output | Application in Thalifaberine Research |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (thalifaberine) to a ligand (target protein) immobilized on a sensor surface. cytivalifesciences.comcriver.com | Binding kinetics (kₐ, kₑ), affinity (Kₑ), specificity. criver.com | Quantifying binding affinity and kinetics to a purified target protein. |

| Cellular Thermal Shift Assay (CETSA) | Based on the thermal stabilization of a target protein upon ligand binding in a cellular context. nih.gov | Thermal shift (ΔTₘ), confirming target engagement. | Validating that thalifaberine binds to its intended target within cells. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Providing a complete thermodynamic profile of the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of atomic nuclei upon ligand binding. | Binding site mapping, structural changes, affinity. | Identifying the specific amino acids in the target protein that interact with thalifaberine. |

Microfluidics and High-Throughput Screening Platforms for Activity Assessment

The initial stages of drug discovery involve screening large numbers of compounds to identify those with desired biological activity. High-throughput screening (HTS) and microfluidics have revolutionized this process for natural products like thalifaberine. scienceopen.com

High-Throughput Screening (HTS): HTS platforms use automation and miniaturized assays, typically in 96- or 384-well plate formats, to rapidly test thousands of compounds. For thalifaberine and related alkaloids isolated from Thalictrum species, HTS can be used to screen for a wide range of activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, or inhibition of specific enzymes. researchgate.netresearchgate.netbiomedpharmajournal.org

Microfluidics: Microfluidic technologies, or "lab-on-a-chip" systems, offer significant advantages over traditional HTS by drastically reducing the volumes of reagents and samples required, often to the nanoliter or picoliter scale. tissueeng.netresearchgate.net This is particularly beneficial when working with rare or difficult-to-isolate natural products. Microfluidic devices can be designed to perform complex biological experiments, such as cell culture, exposure to test compounds, and analysis of cellular responses, all on a single chip. researchgate.netmdpi.com For example, a microfluidic array can be used for the rapid testing of the antibacterial activity of natural compounds, providing real-time observation of bacterial growth inhibition. mdpi.com These platforms enable faster analysis, higher throughput, and better control over the cellular microenvironment, accelerating the identification of bioactive compounds like thalifaberine. scienceopen.comresearchgate.net

Table 4: Comparison of Microfluidic Modalities for High-Throughput Screening

| Modality | Description | Advantages | Typical Application |

|---|---|---|---|

| Droplet-Based Microfluidics | Encapsulates individual cells or reactions in picoliter-volume aqueous droplets suspended in an immiscible oil phase. tissueeng.net | Ultra-high throughput (thousands of droplets per second), minimal cross-contamination, precise control of reaction volumes. | Screening for enzyme inhibitors, single-cell analysis, directed evolution. |

| Perfusion Flow Systems | Cells are cultured in microchambers under a continuous flow of media and test compounds. mdpi.com | Mimics physiological flow conditions (e.g., blood flow), allows for long-term cell culture and dynamic dosing studies. | Studying cytotoxicity under flow, modeling organ-level responses ("organ-on-a-chip"). |

| Microarray Platforms | Consists of a high-density array of spots or wells where different compounds or cell types can be placed. | High degree of parallelization, allows for combinatorial screening, requires small sample volumes. | Screening compound libraries, studying cell-cell interactions. |

Future Research Directions and Preclinical Translational Perspectives

Exploration of Undiscovered Thalifaberine-Type Alkaloids from Novel Botanical Sources

Future research should systematically target unexplored or underexplored Thalictrum species, which are widely distributed across Asia, Europe, Africa, and the Americas, for the isolation of new thalifaberine-type compounds. scielo.br This exploration will not only expand the chemical diversity of this subclass but also provide new molecular scaffolds for pharmacological evaluation.

Table 1: Examples of Recently Discovered Thalifaberine-Type Alkaloids and Their Botanical Sources

| Alkaloid Name(s) | Botanical Source | Reference(s) |

| Thalicultratines A–K | Thalictrum cultratum | scielo.brmdpi.com |

| Thalicultratines M–Q | Thalictrum baicalense | researchgate.net |

| (-)-Thalibealine | Thalictrum wangii | roche.com |

Elucidation of Complete Biosynthetic Pathways through Advanced Omics Technologies

Understanding how plants synthesize complex molecules like thalifaberine is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology. The biosynthesis of such dimeric alkaloids involves a complex network of enzymatic reactions. drughunter.com While plausible biosynthetic pathways are often proposed based on chemical structures, the precise enzymes and genes involved remain largely uncharacterized.

The advent of high-throughput "omics" technologies offers a powerful toolkit to unravel these intricate pathways. biocompare.commednexus.org A combined approach integrating genomics, transcriptomics, and metabolomics can provide a holistic view of the metabolic processes within medicinal plants. drughunter.comnih.gov Future research should apply these integrative omics strategies to thalifaberine-producing Thalictrum species. By correlating gene expression data (transcriptomics) with the accumulation of specific alkaloids and their precursors (metabolomics) across different tissues and developmental stages, researchers can identify candidate genes encoding the enzymes responsible for the key biosynthetic steps. biocompare.commednexus.org This knowledge is the first step towards heterologous production of thalifaberine and its analogues in microbial or plant-based expression systems.

Development of Chemoenzymatic and Asymmetric Synthetic Strategies for Thalifaberine Analogues

While isolation from natural sources is the primary method of obtaining thalifaberine, chemical synthesis is essential for producing analogues with improved properties. The complex, stereochemically rich structure of thalifaberine presents a significant challenge for traditional chemical synthesis. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a promising solution. actian.comdrughunter.com This approach can facilitate the construction of complex molecular scaffolds under mild conditions, often with high stereo- and regioselectivity. drughunter.com

Future efforts should focus on developing robust chemoenzymatic strategies to produce thalifaberine and its unnatural analogues. This could involve using enzymes to create key chiral building blocks or to perform difficult coupling reactions. Furthermore, the development of asymmetric synthetic routes will be critical to access specific stereoisomers, allowing for a detailed investigation of how stereochemistry influences biological activity. These synthetic advancements will enable the generation of focused libraries of thalifaberine analogues for structure-activity relationship (SAR) studies.

Identification of Novel Molecular Targets via Phenotypic Screening and Target Deconvolution

Phenotypic screening, which assesses the effect of a compound on cellular or organismal behavior without a preconceived target, is a powerful approach for discovering drugs with novel mechanisms of action. criver.com Given that thalifaberine exhibits broad bioactivities, such as cytotoxicity against various cancer cell lines, a phenotypic screening campaign could uncover new therapeutic applications.

A crucial subsequent step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. researchgate.netbiocompare.com This is essential for understanding the mechanism of action and for further lead optimization. Modern target deconvolution techniques include affinity chromatography, proteomics-based methods like thermal stability profiling, and genetic approaches. biocompare.com Future research should employ high-content phenotypic screening of thalifaberine and its analogues across diverse disease-relevant cellular models. Hits from these screens should then be subjected to rigorous target deconvolution to elucidate their molecular mechanisms, which will be critical for their development as therapeutic agents. criver.com

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in SAR and Drug Discovery

Detailed Preclinical Efficacy Studies in Advanced In Vivo Disease Models

Preclinical studies are a critical phase in drug development where new compounds are tested in cell culture and animal models to gather initial data on efficacy and safety before any human trials. While initial studies have demonstrated the cytotoxic and antimalarial activities of thalifaberine, comprehensive preclinical evaluation is necessary to establish its therapeutic potential. This involves moving beyond basic in vitro assays to more complex and clinically relevant in vivo models.

Future research must include detailed efficacy studies in advanced animal models. For its anticancer potential, this would involve using orthotopic cancer models, where human tumor cells are implanted into the corresponding organ in an animal, which more accurately mimics human disease. For its anti-parasitic activity against Plasmodium falciparum, the causative agent of malaria, studies in appropriate animal models of infection are warranted. These preclinical trials are designed to provide essential information on a compound's activity and mechanism in a living system, which is a prerequisite for any potential progression towards clinical studies.

Q & A

Q. How can researchers systematically identify underexplored applications of Thalifaberine in non-cancer contexts?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to catalog existing studies. Prioritize understudied areas (e.g., anti-inflammatory or neuroprotective effects) using text-mining tools (VOSviewer for keyword co-occurrence). Validate hypotheses in primary screens (e.g., NF-κB inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.